molecular formula C14H19NO4 B14618230 N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 60602-60-0

N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B14618230
CAS No.: 60602-60-0
M. Wt: 265.30 g/mol
InChI Key: ZAUSVJDIOWBHKS-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a dioxolane ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, which is then linked to the benzamide group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the benzamide group can yield an amine.

Scientific Research Applications

N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug design and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:

  • N-(2-Hydroxyethyl)benzamide
  • N-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylbenzamide

Uniqueness

What sets N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60602-60-0

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2-hydroxy-1,3-dioxolan-4-yl)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H19NO4/c1-10(2)15(8-12-9-18-14(17)19-12)13(16)11-6-4-3-5-7-11/h3-7,10,12,14,17H,8-9H2,1-2H3

InChI Key

ZAUSVJDIOWBHKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1COC(O1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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